Adenylyl cyclase type 2 agonist-1 is a selective compound that activates adenylyl cyclase type 2, an enzyme crucial for the synthesis of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate. This process is vital in various physiological functions, including signal transduction in response to hormones and neurotransmitters. The compound has garnered attention for its potential therapeutic applications, particularly in conditions where modulation of cAMP levels is beneficial.
Adenylyl cyclase type 2 agonist-1 is classified as a small organic molecule specifically designed to interact with adenylyl cyclase type 2. It is synthesized through rational drug design techniques that leverage computational methods to enhance selectivity and potency against this specific isoform of adenylyl cyclase, distinguishing it from other types within the family.
The synthesis of adenylyl cyclase type 2 agonist-1 involves several steps, typically beginning with the identification of lead compounds through virtual screening. The process includes:
The agonist has an effective concentration (EC50) of approximately 90 nM, indicating its potency in activating adenylyl cyclase type 2 .
The molecular structure of adenylyl cyclase type 2 agonist-1 features a complex arrangement that enhances its interaction with the target enzyme. Key structural components include:
Data on its molecular weight and exact chemical formula are essential for understanding its behavior in biological systems.
Adenylyl cyclase type 2 agonist-1 primarily engages in the following reactions:
Understanding these reactions is crucial for elucidating how this compound can be utilized in therapeutic contexts.
The mechanism by which adenylyl cyclase type 2 agonist-1 exerts its effects involves:
Data indicates that elevated cAMP levels result in various physiological effects, including modulation of gene expression and cellular metabolism .
Adenylyl cyclase type 2 agonist-1 exhibits several notable physical and chemical properties:
Relevant data from studies on similar compounds can provide insights into optimal storage conditions and formulation strategies.
Adenylyl cyclase type 2 agonist-1 has potential applications in several scientific fields:
Adenylyl cyclases (ACs) constitute a family of enzymes critical for converting adenosine triphosphate (ATP) into the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). Among the ten mammalian isoforms, adenylyl cyclase type 2 (AC2) occupies a distinct position due to its regulatory mechanisms and tissue distribution. Unlike calcium/calmodulin-sensitive isoforms (AC1, AC3, AC8) or calcium-inhibited isoforms (AC5, AC6), AC2 is uniquely insensitive to calcium but demonstrates robust stimulation by Gβγ subunits liberated upon activation of G protein-coupled receptors (GPCRs) [2] [5] [9]. This regulatory profile enables AC2 to integrate signals from multiple receptor systems, particularly in response to neurotransmitters and inflammatory mediators. Structurally, AC2 features the characteristic 12-transmembrane topology shared by membrane-bound ACs, with cytoplasmic C1 and C2 domains forming the catalytic core where ATP binds and undergoes cyclization [2] [8]. The C1b domain harbors specific motifs (e.g., PFAHL motif) essential for Gβγ interaction, underpinning its conditional activation [9].
AC2’s role as a therapeutic target stems from its cell-type-specific expression and downstream cAMP effector functions. In the central nervous system, AC2 mRNA shows biased expression in brain regions like the hippocampus, cerebral cortex, and cerebellum, implicating it in higher-order cognitive functions [6] [10]. Here, cAMP generated by AC2 activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC), regulating synaptic plasticity, neuronal excitability, and gene transcription. Crucially, in airway smooth muscle cells, AC2 coexists with AC4 and AC6 in distinct membrane microdomains, preferentially coupling to prostanoid EP2 receptors [4] [6]. This spatial organization allows compartmentalized cAMP production, facilitating bronchodilation and suppression of inflammatory cytokine expression. Specifically, AC2 activation inhibits interleukin-6 (IL-6) synthesis, a cytokine elevated in asthma and chronic obstructive pulmonary disease (COPD) that perpetuates inflammation and tissue remodeling [1] [4]. The following table summarizes key regulatory features of AC2 compared to other isoforms:
Table 1: Regulatory Properties of Selected Adenylyl Cyclase Isoforms
| Isoform | Primary Regulators | Calcium Sensitivity | Gβγ Effect | Tissue Expression |
|---|---|---|---|---|
| AC2 | Gαs (+), PKC (+), Gβγ (+) | Insensitive | Potent stimulation | Brain, lung, heart |
| AC1 | Gαs (+), Ca²⁺/CaM (+), Gβγ (-) | Stimulated | Inhibition | Brain (hippocampus, cortex) |
| AC5 | Gαs (+), Gαi (-), Ca²⁺ (-) | Inhibited | Variable inhibition | Heart, brain, striatum |
| AC6 | Gαs (+), Gαi (-), Ca²⁺ (-) | Inhibited | Variable inhibition | Ubiquitous |
| AC9 | Gαs (+), Calcineurin (-) | Insensitive | No effect | Brain, muscle, ubiquitous |
Data compiled from [3] [5] [9]
The development of isoform-selective AC2 agonists addresses critical limitations of non-selective cAMP-elevating agents. Forskolin, a natural diterpene activating most membrane-bound AC isoforms (excluding AC9), indiscriminately elevates cAMP across tissues, causing undesirable systemic effects like hypotension and tachycardia [4] [8]. Furthermore, prolonged forskolin exposure leads to receptor desensitization and diminished therapeutic response. Selective AC2 agonism offers precision: In respiratory diseases like asthma and COPD, AC2 activation in bronchial smooth muscle promotes bronchodilation while concurrently suppressing IL-6-mediated inflammation, addressing both symptom relief and disease modification [4] [6]. Genetically modified mice lacking AC2 in airway smooth muscle exhibit impaired respiratory function, validating its physiological role [4]. In neurological contexts, AC2’s enrichment in cognition-associated brain regions and its ability to integrate signals from multiple GPCRs (e.g., monoamine receptors) positions it as a target for neuropsychiatric disorders. Polymorphisms in the ADCY2 gene associate with bipolar disorder and major depression, suggesting that precise modulation could restore dysregulated cAMP signaling in affected neural circuits [6] [10].
The quest for AC2-selective agonists has evolved through distinct phases:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: